3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Overview
Description
3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a tetrazole ring, which is often associated with bioactive properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The tetrazole and chromenone rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenones or tetrazoles.
Scientific Research Applications
3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying biological pathways and mechanisms.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The chromenone core may also interact with cellular pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3,4,7-trimethyl-2H-chromen-2-one: Lacks the tetrazole ring, which may result in different biological activities.
5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Lacks the methyl groups, which can affect its chemical reactivity and biological properties.
3,4,7-trimethyl-5-(methoxy)-2H-chromen-2-one: Contains a methoxy group instead of the tetrazole ring, leading to different interactions with molecular targets.
Uniqueness
The presence of both the tetrazole ring and the chromenone core in 3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one makes it unique. The tetrazole ring enhances its potential for bioactivity, while the chromenone core provides a versatile scaffold for chemical modifications. This combination of features makes the compound a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
3,4,7-trimethyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-7-4-10(20-6-12-15-17-18-16-12)13-8(2)9(3)14(19)21-11(13)5-7/h4-5H,6H2,1-3H3,(H,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZZVBYCIUDJMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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